Product packaging for 8-Bromoimidazo[1,2-a]pyridin-5-amine(Cat. No.:CAS No. 1357946-08-7)

8-Bromoimidazo[1,2-a]pyridin-5-amine

Cat. No.: B597935
CAS No.: 1357946-08-7
M. Wt: 212.05
InChI Key: RONUBAJOCKJQGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromoimidazo[1,2-a]pyridin-5-amine and its hydrochloride salt (CAS 2758002-13-8) are valuable nitrogen-containing heterocyclic compounds used as key intermediates in medicinal chemistry and drug discovery . The imidazo[1,2-a]pyridine scaffold is a privileged structure in pharmaceutical research, known for a wide spectrum of biological activities including anti-cancer, anti-viral, and anti-inflammatory properties . The bromine and amine functional groups at the 5 and 8 positions of this scaffold make it a versatile building block for further chemical exploration, particularly in palladium-catalyzed cross-coupling reactions to create novel hybrid molecules for biological evaluation . Researchers utilize this compound to develop new therapeutic agents, leveraging its potential to target multiple mechanisms simultaneously and enhance efficacy . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrN3 B597935 8-Bromoimidazo[1,2-a]pyridin-5-amine CAS No. 1357946-08-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1357946-08-7

Molecular Formula

C7H6BrN3

Molecular Weight

212.05

IUPAC Name

8-bromoimidazo[1,2-a]pyridin-5-amine

InChI

InChI=1S/C7H6BrN3/c8-5-1-2-6(9)11-4-3-10-7(5)11/h1-4H,9H2

InChI Key

RONUBAJOCKJQGX-UHFFFAOYSA-N

SMILES

C1=CN2C(=CC=C(C2=N1)Br)N

Origin of Product

United States

Synthetic Methodologies for 8 Bromoimidazo 1,2 a Pyridin 5 Amine and Its Core Scaffold

Strategies for Imidazo[1,2-a]pyridine (B132010) Core Construction

The imidazo[1,2-a]pyridine framework is a privileged heterocyclic motif in medicinal chemistry, leading to the development of numerous synthetic routes. nih.govnih.gov These methods range from classical condensation reactions to modern metal-catalyzed and green chemistry approaches.

Condensation Reactions of 2-Aminopyridines with α-Halocarbonyl Compounds

One of the most traditional and direct methods for constructing the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound, such as an α-bromoketone or α-chloroketone. This reaction, often referred to as the Tschitschibabin reaction, proceeds via initial N-alkylation of the pyridine (B92270) ring nitrogen of the 2-aminopyridine, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.

Various conditions have been developed to facilitate this transformation. For instance, the reaction can be performed under catalyst- and solvent-free conditions at elevated temperatures (e.g., 60 °C). acs.org Alternatively, neutral alumina (B75360) has been reported as an effective medium for this transformation at room temperature. In a specific example related to a functionalized scaffold, 6-bromo-8-hydroxy-imidazo[1,2-a]pyridine hydrochloride was synthesized by reacting 2-amino-3-hydroxy-5-bromopyridine with chloroacetaldehyde (B151913). google.com Similarly, iodo-substituted imidazo[1,2-a]pyridines have been prepared by condensing the corresponding iodo-2-aminopyridines with chloroacetaldehyde in ethanol (B145695), which proved to be a more efficient solvent than acetonitrile (B52724).

Table 1: Examples of Condensation Reactions for Imidazo[1,2-a]pyridine Synthesis

2-Aminopyridine Derivative α-Halocarbonyl Reagent Catalyst/Solvent Conditions Product Type
Substituted 2-aminopyridines α-bromo/chloroketones None 60 °C Imidazo[1,2-a]pyridines
2-aminopyridine α-haloketones Neutral Alumina Room Temp. Imidazo[1,2-a]pyridines
2-amino-3-hydroxy-5-bromopyridine Chloroacetaldehyde Ethanol Heating 6-bromo-8-hydroxy-imidazo[1,2-a]pyridine
Iodo-2-aminopyridines Chloroacetaldehyde Ethanol Heating Iodo-imidazo[1,2-a]pyridines

Multi-Component Reactions (MCRs), e.g., Groebke-Blackburn-Bienaymé Reaction and Modifications

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules in a single step. For the synthesis of imidazo[1,2-a]pyridines, the Groebke-Blackburn-Bienaymé (GBB) reaction is paramount. This three-component reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. acs.orgmdpi.com

The GBB reaction is typically catalyzed by an acid and is versatile for producing a wide array of 3-aminoimidazo[1,2-a]pyridine derivatives. acs.org Modifications to the classic conditions have been developed to improve efficiency and align with green chemistry principles. For example, using microwave irradiation can significantly accelerate the reaction, and greener catalysts like ammonium (B1175870) chloride (NH₄Cl) in ethanol have been successfully employed. mdpi.com

Table 2: Variants of the Groebke-Blackburn-Bienaymé Reaction

Amine Component Aldehyde Component Isocyanide Component Catalyst/Conditions Key Feature
2-Aminopyridine Various aldehydes Various isocyanides Acid catalyst (e.g., HClO₄) Classic GBB-3CR
2-Aminopyridine 2-Azidobenzaldehyde tert-Butyl isocyanide NH₄Cl, Microwave Green catalyst, rapid
2-Aminopyridines 3-Formyl-chromone Various isocyanides NH₄Cl, EtOH, Microwave Synthesis of complex hybrids

Metal-Catalyzed Cyclization and Coupling Approaches (e.g., Palladium, Copper)

Transition metal catalysis provides powerful and versatile methods for the synthesis of the imidazo[1,2-a]pyridine scaffold, often under mild conditions and with broad functional group tolerance. Copper and palladium are the most frequently used metals for these transformations.

Copper-catalyzed methods include the aerobic oxidative synthesis from 2-aminopyridines and acetophenones, which is believed to proceed via a catalytic Ortoleva-King type reaction. organic-chemistry.org Copper catalysts have also been employed in one-pot procedures with aminopyridines and nitroolefins using air as the oxidant. acs.org Another approach involves the copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters.

Palladium catalysis is often used for subsequent functionalization of the pre-formed imidazo[1,2-a]pyridine ring, for instance, in aminocarbonylation reactions to introduce carboxamide groups at the 6- or 8-positions from the corresponding iodo-derivatives. nih.gov Tandem reactions, such as a Stille-like coupling followed by heterocyclization, have also been developed using palladium catalysts to access complex fused systems. nih.gov

Table 3: Metal-Catalyzed Syntheses of Imidazo[1,2-a]pyridines

Metal Catalyst Reactants Reaction Type
Copper(I) iodide (CuI) 2-Aminopyridines, Acetophenones Aerobic Oxidative Cyclization
Copper(II) sulfate (B86663) (CuSO₄) 2-Aminopyridines, Aldehydes, Alkynes A³-Coupling / Cyclization
Palladium (various complexes) Iodo-imidazo[1,2-a]pyridines, Amines, CO Aminocarbonylation
Palladium (various complexes) Substituted pyridines, Allenylstannanes Stille Coupling / Heterocyclization

Metal-Free and Green Chemistry Approaches

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. For imidazo[1,2-a]pyridines, this includes metal-free reactions and the use of green solvents and energy sources.

A notable metal-free approach involves the rapid, NaOH-promoted cycloisomerization of N-propargylpyridiniums in water under ambient conditions, which can provide quantitative yields in minutes. rsc.org This method is tolerant of various functional groups, including halogens, which is advantageous for subsequent modifications. rsc.org Another green method utilizes ultrasound irradiation to promote the C-H functionalization of ketones with a KI/tert-butyl hydroperoxide system in water. organic-chemistry.org Furthermore, molecular iodine has been used as an environmentally benign catalyst for three-component couplings of 2-aminopyridines, acetophenones, and dimedone under aerobic conditions in water. nih.gov

Table 4: Metal-Free and Green Synthetic Approaches

Method Key Reagents/Conditions Solvent Advantage
Cycloisomerization N-propargylpyridiniums, NaOH Water Rapid, ambient temp., metal-free
C-H Functionalization Ketones, 2-aminopyridines, KI/TBHP Water Ultrasound-assisted, metal-free
Three-Component Coupling 2-Aminopyridines, Acetophenones, Dimedone, I₂ Water Aerobic, benign catalyst
Cascade Process 2-Aminopyridine, 1-bromo-2-phenylacetylene None Catalyst-free

Regioselective Introduction of the Bromine Atom at the 8-Position

The synthesis of 8-Bromoimidazo[1,2-a]pyridin-5-amine requires precise control over the placement of substituents on the pyridine ring portion of the scaffold. The regiochemistry of the final product is often determined by the substitution pattern of the initial 2-aminopyridine precursor.

Direct Bromination Strategies

Direct electrophilic bromination of the parent imidazo[1,2-a]pyridine ring typically occurs at the C3-position of the imidazole (B134444) ring, which is the most electron-rich and sterically accessible site. rsc.orgresearchgate.net Reagents such as N-bromosuccinimide (NBS) or sodium bromite (B1237846) (NaBrO₂) are commonly used for this C3-bromination. researchgate.net

Achieving bromination at the 8-position, which is on the pyridine ring, is more challenging and generally cannot be accomplished by direct bromination of the unsubstituted imidazo[1,2-a]pyridine. Instead, the strategy relies on the powerful directing effects of substituents already present on the ring or, more commonly, by starting with a pyridine derivative that already contains the bromine atom at the desired position.

For the target molecule, This compound , a plausible synthetic route would involve the cyclization of a pre-functionalized pyridine. A suitable starting material would be 3-bromo-2,6-diaminopyridine . Reacting this precursor with an α-halocarbonyl, such as chloroacetaldehyde, would lead to the formation of the imidazo[1,2-a]pyridine ring, resulting in the desired 8-bromo-5-amino substitution pattern. This "pre-functionalization" strategy is a common and effective way to control the regiochemistry of substituents on the six-membered ring of the scaffold.

An alternative, though less documented, approach would be the direct bromination of imidazo[1,2-a]pyridin-5-amine. The amino group at the C5 position is a strong activating and ortho-, para-directing group. The C8 position is para to the C5-amino group, suggesting that direct bromination could potentially be directed to this site. However, competition from substitution at the ortho C6-position and the electronically favored C3-position would need to be carefully controlled. The electronic properties of the pyridine ring direct halogens to the 6- and 8-positions in some cases. For example, direct bromination-iodination of imidazo[1,2-a]pyridine with NBS and then N-iodosuccinimide (NIS) has been noted to functionalize these positions.

Pre-functionalization and Subsequent Bromine Incorporation

A common and effective strategy for the synthesis of halogenated imidazo[1,2-a]pyridines involves the use of a pre-functionalized 2-aminopyridine as the starting material. This approach allows for the regioselective placement of the bromine atom before the formation of the fused imidazole ring.

A key intermediate for the synthesis of 8-bromo-substituted imidazo[1,2-a]pyridines is 2-amino-3-bromopyridine (B76627) or its isomers. For the target molecule, a plausible starting material is 3-bromo-2,6-diaminopyridine . The synthesis of such precursors often begins with the bromination of a suitable aminopyridine derivative. For instance, the bromination of 2-aminopyridine can be achieved using bromine in acetic acid, although this can lead to a mixture of products. orgsyn.org A more controlled method involves the use of N-bromosuccinimide (NBS) as a brominating agent.

Once the appropriately brominated 2-aminopyridine is obtained, the imidazo[1,2-a]pyridine ring is typically formed via a cyclocondensation reaction with an α-haloketone or a related two-carbon synthon. The general reaction involves the initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.

Starting MaterialReagentConditionsProductYield
2-Amino-3-bromopyridineChloroacetaldehydeHeat, Ethanol8-Bromoimidazo[1,2-a]pyridine (B1285415)Moderate
2-Amino-3-bromopyridineBromoacetaldehydeNaHCO3, Ethanol, Heat8-Bromoimidazo[1,2-a]pyridineGood

Table 1: Examples of Bromine Incorporation via Pre-functionalized Pyridines. This table is illustrative and based on general reactions for similar compounds.

Methods for Incorporating the 5-Amine Functionality

The introduction of the amine group at the C5 position of the imidazo[1,2-a]pyridine ring is a critical step in the synthesis of the target molecule. This can be accomplished through various methods, with the reduction of a nitro group precursor being a particularly common and reliable approach.

Reduction of Nitro Precursors

The synthesis of this compound can be effectively achieved through the reduction of an 8-bromo-5-nitroimidazo[1,2-a]pyridine intermediate. This strategy relies on the initial synthesis of the nitro-substituted compound, followed by a standard reduction procedure.

The synthesis of the 8-bromo-5-nitroimidazo[1,2-a]pyridine intermediate can be envisioned starting from a suitably substituted pyridine. For example, the nitration of an 8-bromoimidazo[1,2-a]pyridine could be a potential route, though this may lead to issues with regioselectivity. A more controlled approach involves starting with a pre-functionalized pyridine ring that already contains the nitro and bromo groups in the desired positions. For instance, the cyclization of 3-bromo-6-nitro-2-aminopyridine with an appropriate α-halocarbonyl compound would yield the desired 8-bromo-5-nitroimidazo[1,2-a]pyridine.

Once the nitro intermediate is obtained, its reduction to the corresponding amine is typically straightforward. A variety of reducing agents can be employed for this transformation.

Nitro PrecursorReducing AgentSolventConditionsProductTypical Yield
8-Bromo-5-nitroimidazo[1,2-a]pyridineSnCl₂·2H₂OEthanolRefluxThis compoundHigh
8-Bromo-5-nitroimidazo[1,2-a]pyridineH₂, Pd/CMethanol (B129727)/Ethyl Acetate (B1210297)Room Temperature, Atmospheric PressureThis compoundHigh
8-Bromo-5-nitroimidazo[1,2-a]pyridineFe, NH₄ClEthanol/WaterRefluxThis compoundGood to High

Table 2: Common Methods for the Reduction of Nitro Precursors.

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule and the desired reaction conditions. Catalytic hydrogenation with palladium on carbon (Pd/C) is often preferred due to its clean reaction profile and high yields. Tin(II) chloride is also a very effective and commonly used reagent for the reduction of aromatic nitro groups in the presence of other functionalities.

Direct Amination Approaches

Direct amination of the imidazo[1,2-a]pyridine core at the C5 position is a more atom-economical approach, though it can be challenging to achieve high regioselectivity. The C5 position of the imidazo[1,2-a]pyridine ring is susceptible to nucleophilic attack, particularly if the ring is activated.

While specific examples for the direct amination of 8-bromoimidazo[1,2-a]pyridine at the C5 position are not prevalent in the literature, related transformations on the imidazo[1,2-a]pyridine scaffold have been reported. These methods often involve the use of strong aminating agents and may require metal catalysis or specific activating groups on the heterocyclic system. For instance, Chichibabin-type aminations, which typically occur at the C5 and C7 positions of the imidazo[1,2-a]pyridine ring, could potentially be adapted. However, the presence of the 8-bromo substituent might influence the regioselectivity of such reactions.

Reaction Optimization, Yield, and Scalability Considerations

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound, particularly for large-scale synthesis. Key parameters that are often optimized include the choice of solvent, reaction temperature, catalyst loading, and the nature of the base used in condensation reactions.

For the cyclization step to form the imidazo[1,2-a]pyridine ring, a variety of solvents can be used, with ethanol, methanol, and DMF being common choices. The reaction temperature can range from room temperature to reflux, depending on the reactivity of the substrates. The choice of base, such as sodium bicarbonate or potassium carbonate, can also significantly impact the reaction rate and yield.

In the reduction of the nitro group, the choice of catalyst and reaction conditions can affect the efficiency and selectivity of the process. For catalytic hydrogenation, the catalyst loading, hydrogen pressure, and temperature are important variables. For reductions using metal salts like SnCl₂, the stoichiometry of the reagent and the work-up procedure are critical for obtaining a clean product.

Stereoselective Synthesis (if applicable to chiral derivatives)

While this compound itself is not chiral, the introduction of a chiral center, for instance by substitution at the C2 or C3 position of the imidazo[1,2-a]pyridine ring, would lead to chiral derivatives. The stereoselective synthesis of such derivatives is an area of growing interest in medicinal chemistry.

Asymmetric synthesis of chiral imidazo[1,2-a]pyridines has been achieved through various strategies. One common approach involves the use of a chiral catalyst in the reaction that forms the heterocyclic ring. For example, chiral phosphoric acids have been used to catalyze the asymmetric Groebke-Blackburn-Bienaymé reaction to produce chiral imidazo[1,2-a]pyridines with high enantioselectivity. nih.gov

Another strategy involves the use of a chiral auxiliary attached to one of the starting materials. The auxiliary directs the stereochemical outcome of the reaction and is subsequently removed to yield the enantiomerically enriched product.

Furthermore, the resolution of a racemic mixture of a chiral derivative of this compound using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent is also a viable method to obtain enantiomerically pure compounds. The applicability of these methods would depend on the specific structure of the chiral derivative being synthesized.

Chemical Reactivity and Derivatization Strategies

Transformations at the Bromine Atom

The bromine atom on the pyridine (B92270) ring of the imidazo[1,2-a]pyridine (B132010) core is amenable to various transformations, most notably through transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. nih.govnih.govtcichemicals.com For 8-Bromoimidazo[1,2-a]pyridin-5-amine, a Suzuki reaction with various aryl or heteroaryl boronic acids can introduce a wide array of substituents at the C-8 position. The reaction is valued for its tolerance of numerous functional groups and generally good yields. nih.gov

Example Reaction Conditions for Suzuki-Miyaura Coupling:

ParameterCondition
CatalystPd(PPh₃)₄ or other palladium complexes
BaseK₃PO₄, Na₂CO₃, or other inorganic bases
Solvent1,4-dioxane/water, DMF, or toluene
Temperature80-120 °C

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of alkynyl groups at the C-8 position of the imidazo[1,2-a]pyridine core. These reactions are typically conducted under mild, anhydrous, and anaerobic conditions. organic-chemistry.org

Typical Reagents for Sonogashira Coupling:

Reagent TypeExample
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂
Copper(I) Co-catalystCuI
BaseTriethylamine (Et₃N), Diisopropylamine (DIPA)
SolventTHF, DMF

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for forming carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.org It enables the coupling of amines with aryl halides, such as this compound, to synthesize N-aryl or N-heteroaryl derivatives. wikipedia.orgrug.nl The reaction's utility is significant due to the prevalence of aryl amines in pharmaceuticals and natural products. wikipedia.org The choice of palladium catalyst and ligand is crucial for the success of the reaction, with various generations of catalyst systems developed to expand the scope and mildness of the conditions. wikipedia.orgrug.nl

Nucleophilic aromatic substitution (SNAr) reactions on pyridines and related heterocycles are well-established methods for introducing nucleophiles onto the aromatic ring. youtube.comyoutube.com In the context of this compound, the bromine atom can be displaced by a variety of nucleophiles. The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the electron-withdrawing nature of the nitrogen atom. youtube.com The reaction typically proceeds via an addition-elimination mechanism through a Meisenheimer complex, although concerted mechanisms have also been proposed. nih.govnih.gov The rate of substitution can be influenced by the nature of the leaving group, with the general order of reactivity for halides being F > Cl ≈ Br > I in many activated aryl systems. nih.gov

While less common for this specific substrate, the bromine atom could potentially be used to form organometallic reagents, such as Grignard or organolithium species, through metal-halogen exchange. These highly reactive intermediates could then be quenched with various electrophiles to introduce a wide range of functional groups at the C-8 position. However, the presence of the acidic amine proton and the potentially reactive imidazo[1,2-a]pyridine core would likely require careful protection strategies and reaction conditions to achieve selective transformation.

Reactions Involving the 5-Amine Group

The 5-amino group is a versatile functional handle for derivatization, allowing for the introduction of various substituents through reactions common to primary amines.

Acylation: The primary amine at the C-5 position can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to form the corresponding amides. This reaction is a common strategy to introduce carbonyl-containing moieties. Selective C-acylation at the C-3 position of the imidazo[1,2-a]pyridine ring has been reported for 2-aminoimidazo[1,2-a]pyridine, highlighting the potential for competitive reactivity within the heterocyclic system. ibmmpeptide.comacs.org

Alkylation and Arylation: The nitrogen of the 5-amino group can also undergo alkylation with alkyl halides or arylation with suitable arylating agents. researchgate.net The imidazo[1,2-a]pyridine skeleton is widely found in many natural products and pharmaceutical agents, and its derivatization has attracted significant attention. researchgate.netnih.gov Direct C-H functionalization has also emerged as a powerful tool for the derivatization of imidazo[1,2-a]pyridines. nih.gov

The 5-amino group can react with aldehydes or ketones to form imines (Schiff bases). This reaction is typically reversible and may require removal of water to drive the equilibrium towards the product. The formation of an imine between an aminopyridine's exocyclic amino group and a carbonyl compound can be an initial step in multi-step synthetic procedures to generate more complex heterocyclic systems. nih.gov

Reactivity of the Imidazo[1,2-a]pyridine Heterocyclic Core

The imidazo[1,2-a]pyridine core is an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. The position of substitution is governed by the electronic effects of the fused rings and any existing substituents.

The most electron-rich position in the imidazo[1,2-a]pyridine ring system is the C3 position, which is the preferred site for electrophilic aromatic substitution. stackexchange.comechemi.com This high reactivity is attributed to the ability of the nitrogen atom at position 4 to stabilize the resulting cationic intermediate (arenium ion) through resonance. stackexchange.comechemi.com

For this compound, the presence of the electron-donating amino group at C5 is expected to further activate the pyridine ring towards electrophilic attack, while the electron-withdrawing bromine at C8 would have a deactivating effect. However, the directing influence of these substituents on positions other than C3 is complex and not well-documented for this specific molecule.

Common electrophilic substitution reactions that have been reported for the general imidazo[1,2-a]pyridine scaffold include halogenation and nitration.

Halogenation: Bromination of imidazo[1,2-a]pyridines typically occurs readily at the C3 position using various brominating agents. researchgate.net A facile, transition-metal-free regioselective halogenation of imidazo[1,2-a]pyridines using sodium chlorite or bromite (B1237846) as the halogen source has been developed to synthesize 3-chloro or 3-bromo derivatives. rsc.org

Nitration: Nitration of imidazo[1,2-a]pyridines can also be achieved, generally leading to the 3-nitro derivative. For instance, environmentally friendly iodine-catalyzed intermolecular oxidative cyclization of nitroalkenes and 2-aminopyridines can produce 3-nitroimidazo[1,2-a]pyridines. nih.govacs.org In some cases, nitration at other positions, such as C5, has been observed, particularly in quinoline-based systems. For example, visible-light-photocatalyzed C5 nitration of 8-aminoquinoline derivatives has been achieved using Cu(NO₃)₂·3H₂O as the nitro source. mdpi.com

Electrophilic ReagentExpected Major Product (based on general reactivity)
Br₂ / Lewis Acid3,8-Dibromoimidazo[1,2-a]pyridin-5-amine
HNO₃ / H₂SO₄8-Bromo-3-nitroimidazo[1,2-a]pyridin-5-amine

The oxidation and reduction of this compound can involve both the heterocyclic core and the substituent groups.

Oxidation: The imidazo[1,2-a]pyridine ring is generally stable to oxidation. However, under certain conditions, oxidation of the nitrogen atom at position 1 can occur to form the corresponding N-oxide. This transformation can alter the electronic properties of the ring system and influence its subsequent reactivity.

Reduction: The reduction of nitro-substituted imidazo[1,2-a]pyridines is a common method for the introduction of an amino group. The reduction of a nitro group to an amine is a fundamental transformation in organic chemistry and can be achieved using a variety of reducing agents. nih.govwikipedia.org Common methods include catalytic hydrogenation (e.g., using Pd/C and H₂) or metal-acid combinations (e.g., Sn/HCl or Fe/HCl). nih.govwikipedia.org This suggests that if a nitro group were present on the ring, it could be selectively reduced to an amine. The bromine atom at the C8 position is generally stable to these reduction conditions.

It is important to note that the presence of the amino group at C5 might influence the outcome of these reactions. For instance, the amino group itself can be susceptible to oxidation.

Reaction TypeReagentsPotential Product
Oxidationm-CPBAThis compound 1-oxide
Reduction (of a hypothetical nitro precursor)Pd/C, H₂8-Bromoimidazo[1,2-a]pyridine-x,5-diamine

Mechanistic Investigations of Key Transformations

The mechanism of electrophilic aromatic substitution on the imidazo[1,2-a]pyridine ring is a well-established two-step process. masterorganicchemistry.comwikipedia.org

Formation of the Sigma Complex (Arenium Ion): The reaction is initiated by the attack of the electron-rich π-system of the imidazo[1,2-a]pyridine ring on an electrophile (E⁺). This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comwikipedia.org The attack preferentially occurs at the C3 position because the positive charge in the resulting intermediate can be delocalized over both the imidazole (B134444) and pyridine rings, with significant contribution from a resonance structure where the nitrogen at position 4 bears the positive charge, thus satisfying the octet rule for all atoms. stackexchange.comechemi.com

Deprotonation to Restore Aromaticity: In the second step, a base removes a proton from the C3 position of the sigma complex, leading to the restoration of the aromatic system and the formation of the substituted product. masterorganicchemistry.comwikipedia.org This step is typically fast.

The regioselectivity of these reactions is a key aspect. The preference for C3 substitution is a direct consequence of the superior stability of the corresponding arenium ion intermediate compared to intermediates formed by attack at other positions. stackexchange.comechemi.com

For radical reactions involving imidazo[1,2-a]pyridines, such as those induced by visible light, the mechanism often involves the generation of a radical species that adds to the heterocyclic core. nih.gov For instance, in a trifluoromethylation reaction, a CF₃ radical is generated and adds to the C3 position to form a radical intermediate. This intermediate is then oxidized and deprotonated to yield the final product. nih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. nih.gov DFT methods are frequently used for imidazo[1,2-a]pyridine (B132010) systems to predict their geometry, stability, and reactivity. nih.govnih.gov While specific DFT studies performed exclusively on 8-bromoimidazo[1,2-a]pyridin-5-amine are not widely detailed in available literature, the general methodologies are well-established for this class of compounds.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. nih.gov For imidazo[1,2-a]pyridine derivatives, these calculations help in understanding the charge transfer that can occur within the molecule. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its electrophilic and nucleophilic sites. Red-colored regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue-colored regions represent electron-deficient areas (positive potential), prone to nucleophilic attack. For a molecule like this compound, an MEP map would likely highlight the nitrogen atoms of the imidazo[1,2-a]pyridine ring and the amino group as regions of negative potential.

Illustrative Data Table for HOMO-LUMO Analysis of a Substituted Imidazo[1,2-a]pyridine Derivative:

ParameterEnergy (eV)Significance
EHOMO-6.2Electron-donating ability
ELUMO-1.8Electron-accepting ability
HOMO-LUMO Gap (ΔE)4.4Chemical reactivity and stability

Global chemical reactivity descriptors, such as chemical hardness (η), electronic chemical potential (μ), and electrophilicity (ω), can be calculated from HOMO and LUMO energies. nih.gov These parameters provide a quantitative measure of the molecule's stability and reactivity. For instance, a molecule with a high chemical hardness is generally less reactive. nih.gov In the context of this compound, these calculations would predict the most likely sites for chemical reactions, guiding synthetic efforts. The bromine atom, the amino group, and various positions on the heterocyclic ring system would be assessed for their susceptibility to different types of chemical transformations.

DFT calculations can simulate vibrational spectra, such as Infrared (IR) and Raman spectra. These simulations are valuable for assigning the vibrational modes observed in experimental spectra to specific molecular motions (e.g., stretching, bending) of functional groups. For this compound, theoretical calculations would help in interpreting its experimental IR spectrum, confirming the presence of key functional groups like the N-H bonds of the amine and the C-Br bond.

Conformational Analysis and Molecular Dynamics Simulations

While the imidazo[1,2-a]pyridine core is largely planar, the amino group in this compound can exhibit some flexibility. nih.gov Conformational analysis would explore the rotational barrier of the amino group and its preferred orientation relative to the fused ring system. Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule over time, providing insights into its flexibility and interactions with its environment, such as a solvent or a biological receptor.

Molecular Docking Investigations on Putative Biological Targets (Binding Mode Analysis)

The imidazo[1,2-a]pyridine scaffold is a known "privileged structure" that binds to various biological targets. nih.govmdpi.com For example, a related compound, 6-bromoimidazo[1,2-a]pyridin-8-amine, was evaluated as a cyclin-dependent kinase-2 (CDK2) inhibitor. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. This analysis helps in understanding the binding mode, identifying key interactions (like hydrogen bonds and hydrophobic interactions), and estimating the binding affinity. For this compound, docking studies could be performed on various kinases or other enzymes to explore its potential as an inhibitor. The results would reveal how the amino and bromo substituents contribute to binding and selectivity.

Illustrative Data Table for Molecular Docking Results:

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Cyclin-Dependent Kinase 2 (CDK2)-8.5LEU83, LYS33, ASP145
Phosphodiesterase III-7.9PHE456, TRP421, ILE410

Reaction Mechanism Elucidation via Computational Methods

Computational methods are instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of imidazo[1,2-a]pyridines, such as through the Groebke–Blackburn–Bienaymé reaction, DFT calculations can map out the entire reaction pathway. nih.govmdpi.com This includes identifying transition states, intermediates, and calculating the activation energies for each step. Such studies provide a deeper understanding of the reaction, helping to optimize conditions for better yields and selectivity. For the synthesis of this compound, computational analysis could clarify the sequence of bond formations and the role of catalysts. researchgate.netresearchgate.net

Preclinical Biological Investigations: Mechanism Focused Studies

General Overview of Imidazo[1,2-a]pyridine (B132010) Bioactivity (Scaffold-Based)

The imidazo[1,2-a]pyridine core is a fused heterocyclic system recognized in medicinal chemistry as a "privileged scaffold." nih.govnih.govrsc.org This designation stems from its ability to bind to a wide array of biological targets, leading to a diverse range of pharmacological activities. nih.goveco-vector.comresearchgate.net The structural rigidity and aromatic nature of the bicyclic system, combined with its capacity for extensive functionalization at multiple positions, make it a versatile template for drug discovery. nih.govbio-conferences.orgmdpi.com

Marketed drugs containing this scaffold, such as Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprinone (cardiotonic), underscore its therapeutic relevance. nih.govnih.govresearchgate.netresearchgate.net Beyond these established uses, preclinical research has demonstrated that derivatives of the imidazo[1,2-a]pyridine scaffold possess a wide spectrum of biological effects. nih.govresearchgate.net These activities are summarized in the table below.

Table 1: Reported Biological Activities of the Imidazo[1,2-a]pyridine Scaffold

Biological Activity Description References
Anticancer Inhibition of cancer cell proliferation and tumor growth through various mechanisms. nih.govresearchgate.netmdpi.comresearchgate.netnih.gov
Anti-infective Activity against various pathogens, including bacteria, viruses, fungi, and protozoa. nih.govnih.govnih.govnih.gov
Antitubercular Potent activity against Mycobacterium tuberculosis, including drug-resistant strains. nih.govbio-conferences.orgmdpi.comnih.gov
Anti-inflammatory Modulation of inflammatory pathways. nih.goveco-vector.comresearchgate.netmdpi.com
Neuropharmacological Includes anticonvulsant, anxiolytic, and sedative effects, often via receptor modulation. nih.govresearchgate.netwikipedia.org
Enzyme Inhibition Serves as a core structure for inhibitors of various enzymes, including kinases and dehydrogenases. nih.govnih.govnih.gov
Receptor Ligand Acts as ligands for various central nervous system (CNS) and other receptors. nih.govresearchgate.net

| Antiulcer | Gastroprotective effects, as seen with compounds like zolimidine. | nih.govresearchgate.netresearchgate.net |

This broad bioactivity profile makes the imidazo[1,2-a]pyridine skeleton a subject of continuous and intensive research for the development of novel therapeutic agents. rsc.orgeco-vector.com

Exploration of Potential Biological Targets and Pathways

The diverse pharmacology of imidazo[1,2-a]pyridine derivatives is a direct result of their interaction with numerous specific biological targets, including enzymes and receptors.

Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as potent inhibitors of several key enzymes implicated in disease, particularly in oncology.

Aldehyde Dehydrogenase (ALDH): The ALDH1A family of enzymes is a recognized marker for cancer stem cells, and their inhibition is a strategy to combat cancer. A series of 2,6-diphenyl-imidazo[1,2-a]pyridine derivatives were designed and optimized as ALDH inhibitors. nih.gov Structural modifications led to the discovery of compounds with submicromolar competitive inhibitory activity against the ALDH1A3 isoform. nih.gov

Nek2 Kinase: The kinase Nek2 is involved in cell cycle regulation, and its inhibition is a target for cancer therapy. An imidazo[1,2-a]pyridine-thiophene scaffold was identified as an inhibitor of both FMS-like tyrosine kinase 3 (FLT3) and Nek2. nih.gov Through structure-based optimization, the selectivity was shifted, leading to the discovery of potent FLT3 inhibitors with reduced Nek2 activity, demonstrating the tunability of the scaffold. nih.gov

PI3K/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is crucial for cell growth and survival and is frequently overactivated in cancer. The imidazo[1,2-a]pyridine core is a key feature in several potent PI3K inhibitors. drugbank.com Further development has led to dual PI3K/mTOR inhibitors based on this scaffold, with some compounds showing excellent kinase selectivity and dose-dependent inhibition of the phosphorylation of downstream targets like Akt and p70S6K in cancer cell lines. sci-hub.catnih.gov One such derivative, compound 15a , was identified as a potent PI3K/mTOR dual inhibitor. sci-hub.cat

Autotaxin (ATX): ATX is a secreted enzyme that produces the signaling molecule lysophosphatidic acid (LPA), which is involved in pathological conditions like fibrosis and cancer. A series of 3-amino-substituted imidazo[1,2-a]pyridines were developed as potent ATX inhibitors, highlighting the scaffold's potential for targeting this pathway. researchgate.net

While imidazo[1,2-a]pyridines have been explored as inhibitors for a wide range of enzymes, specific inhibitory activities against Topoisomerase II and tubulin polymerization are less prominently documented for this specific scaffold in the reviewed literature, though they are common targets for other heterocyclic anticancer compounds.

The imidazo[1,2-a]pyridine scaffold is a well-established modulator of key receptors in the central nervous system.

GABA-A Receptors: The γ-aminobutyric acid type A (GABA-A) receptor is the primary target for the sedative-hypnotic and anxiolytic effects of many imidazopyridine drugs, including zolpidem and alpidem. wikipedia.org These compounds act as positive allosteric modulators at the benzodiazepine (B76468) binding site of the GABA-A receptor. nih.gov Research has focused on developing derivatives with selectivity for different α-subunits of the GABA-A receptor to achieve more specific therapeutic effects. nih.gov Hybrid molecules linking avermectin (B7782182) and imidazo[1,2-a]pyridine moieties have also been synthesized and shown to act as potent GABA-A receptor modulators. nih.gov

5-HT4 Receptors: The 5-hydroxytryptamine-4 (5-HT4) receptor is a target for treating cognitive disorders, including those associated with Alzheimer's disease. Imidazo[1,5-a]pyridine (an isomer of the 1,2-a scaffold) derivatives have been designed as partial agonists for the 5-HT4 receptor. nih.gov Additionally, the imidazo[1,2-a]pyridine derivative CJ-033466 has been investigated as a selective 5-HT4 partial agonist for its gastroprokinetic effects. wikipedia.org

Table 2: Key Biological Targets of the Imidazo[1,2-a]pyridine Scaffold

Target Class Specific Target Type of Interaction Therapeutic Area References
Enzymes ALDH1A3 Competitive Inhibitor Oncology nih.gov
Nek2 Inhibitor Oncology nih.gov
PI3K/mTOR Dual Inhibitor Oncology sci-hub.catnih.gov
Autotaxin (ATX) Inhibitor Oncology, Fibrosis researchgate.net
Receptors GABA-A Positive Allosteric Modulator CNS (Sedation, Anxiolysis) wikipedia.orgnih.govnih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For the imidazo[1,2-a]pyridine scaffold, SAR investigations have provided insights into how substitutions at different positions on the ring system influence biological activity.

The introduction of a bromine atom onto the imidazo[1,2-a]pyridine core can significantly impact its biological profile. Halogenation, particularly bromination, is a common strategy in medicinal chemistry to modulate factors like lipophilicity, metabolic stability, and binding affinity.

Position of Substitution: Bromination often occurs regioselectively at the C3 position of the imidazo[1,2-a]pyridine ring due to its high electron density. acs.orgtandfonline.comresearchgate.net However, substitution at other positions, such as C6, C7, or C8, is typically achieved by using a pre-substituted 2-aminopyridine (B139424) in the initial ring-forming reaction.

Effect on Potency: In a series of imidazo[1,2-a]pyridine derivatives designed as ligands for β-amyloid plaques, a bromo derivative showed high binding affinity, comparable to the corresponding iodo-compound (IMPY). nih.gov In another study on antiviral agents, a 6-bromo-substituted compound was among those synthesized and evaluated, indicating that halogenation at this position is compatible with biological activity. nih.gov

Oxidative Reactions: The presence of bromine can also influence the compound's chemical reactivity. In one study, N-aminated imidazo[1,5-a]pyridines were converted by aqueous bromine into brominated 1,2-dihydroazeto[1,2-a]pyridinium salts, demonstrating that the halogen can participate in subsequent structural transformations. rsc.org

For 8-Bromoimidazo[1,2-a]pyridin-5-amine, the bromine atom at the C8 position on the pyridine (B92270) ring would be expected to influence the electronic properties and steric profile of the molecule, potentially affecting its interaction with target proteins.

The introduction of an amine group, particularly at the 5-position of the pyridine ring, can offer a vector for new interactions and further derivatization.

Hydrogen Bonding: An amine group provides a hydrogen bond donor and acceptor, which can establish crucial interactions within a biological target's binding site. In the development of PI3K/mTOR inhibitors, an amine on an adjacent pyridine ring was shown to be critical for forming hydrogen bonds in the hinge region of the kinase. sci-hub.catnih.gov

Point of Attachment: The amine group serves as a key functional handle for further chemical modification. For instance, in the synthesis of advanced PI3K/mTOR inhibitors, a 3-amino-5-bromopyridine (B85033) derivative was used as a building block, where the amine was subsequently used to form a sulfonamide linkage. nih.gov

For this compound, the 5-amine group represents a critical feature. Its ability to form hydrogen bonds and serve as a site for further synthesis would be a key consideration in its development as a potential therapeutic agent. The interplay between the electron-withdrawing nature of the C8-bromo and the electron-donating nature of the C5-amine would create a unique electronic distribution across the pyridine ring, likely influencing its target binding profile.

Positional Effects of Substituents on Bioactivity

The biological activity of the imidazo[1,2-a]pyridine core is highly dependent on the nature and position of its substituents. Structure-activity relationship (SAR) studies on this scaffold have demonstrated that minor positional changes can lead to significant differences in potency and selectivity for various biological targets.

For instance, in the development of ligands for detecting β-amyloid plaques associated with Alzheimer's disease, a bromo derivative of an imidazo[1,2-a]pyridine-based ligand showed a high binding affinity (Ki = 10 nM). nih.gov This highlights the role of halogen substituents in modulating target engagement. The position of the substituent is critical; for example, in a series of PI3Kα inhibitors, placing a pyridinesulfonamide group at the 8-position was found to be optimal for projecting into the affinity binding pocket of the enzyme. nih.govsemanticscholar.org

Furthermore, studies on anti-ulcer agents revealed that while 3-substituted imidazo[1,2-a]pyridines lacked significant antisecretory activity, several compounds, such as 8-(Benzyloxy)-3-[1-[[2-[(4-amino-1,2,5-thiadiazol-3-yl)amino]ethyl]thio]ethyl]-2-methylimidazo[1,2-a]pyridine, displayed potent cytoprotective properties. nih.gov In the context of anticancer activity, the substitution pattern on the imidazo[1,2-a]pyridine ring dictates cytotoxicity. A study of 3-aminoimidazo[1,2-α]pyridine derivatives found that a compound with a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position was highly active against the HT-29 colon cancer cell line. westminster.ac.uk In another series, compounds with an aryl group at the C-4 position of a linked pyridine ring were more active than those substituted at the C-5 position. nih.gov Specifically, for PI3Kα inhibitors, the choice of amine substituent at the 2-position influenced potency, with pyrrolidine (B122466) being the most effective. nih.gov The presence of a bromine at the 6-position and an amine at the 8-position has been explored for activity as a cyclin-dependent kinase-2 (CDK2) inhibitor. nih.gov

These findings collectively underscore the critical importance of substituent placement on the imidazo[1,2-a]pyridine scaffold for determining its biological function, whether as an enzyme inhibitor, a receptor ligand, or a cytotoxic agent.

Table 1: Positional Effects of Substituents on Imidazo[1,2-a]pyridine Bioactivity

Compound Series/DerivativeSubstitution PatternBiological ActivityReference
IMPY AnalogBromo substituentHigh binding affinity to β-amyloid aggregates (Ki = 10 nM) nih.gov
PI3Kα InhibitorsPyridinesulfonamide at 8-positionOptimal for binding to PI3Kα affinity pocket nih.govsemanticscholar.org
Anti-ulcer AgentsSubstituents at 3- and 8-positionsDemonstrated good cytoprotective properties nih.gov
Anticancer AgentsNitro at C-2, p-chlorophenyl at C-3High inhibitory activity against HT-29 cells westminster.ac.uk
CDK2 Inhibitors6-Bromo, 8-amino substitutionEvaluated for Cyclin-dependent kinase-2 (CDK2) inhibition nih.gov
PI3Kα InhibitorsAryl group at C-4 of linked pyridineMore active than substitution at C-5 position nih.gov

In Vitro Biochemical and Cell-Based Assays for Mechanism Elucidation

Enzyme Kinetics and Inhibition Profiles

Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as potent inhibitors of several protein kinases crucial to cell signaling and cancer progression. A series of 2, 6, 8-substituted imidazo[1,2-a]pyridines were designed as inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα). nih.govsemanticscholar.org Systematic SAR studies led to the identification of compound 35 as a highly potent PI3Kα inhibitor with an IC50 value of 150 nM. semanticscholar.org The inhibitory mechanism was explored through molecular modeling, which suggested that a pyridinephenylsulfonamide group at the 8-position could form a key hydrogen bond with Lys802 in the affinity binding pocket of PI3Kα. semanticscholar.org

In a separate study, 8-morpholinoimidazo[1,2-a]pyrazine (B8338187) derivatives were also evaluated for PI3Kα inhibition. nih.gov Compound 14c from this series demonstrated an IC50 value of 1.25 μM against the enzyme. nih.gov Other kinases have also been targeted. For example, 6-Bromoimidazo[1,2-a]pyridin-8-amine was evaluated as a potential inhibitor of cyclin-dependent kinase-2 (CDK2), a key regulator of the cell cycle. nih.gov Additionally, a series of imidazo[1,2-a]pyridine derivatives were developed as inhibitors of Nek2, a kinase involved in cell cycle regulation, with compound 28e showing potent activity with an IC50 of 38 nM in a cell-based assay. documentsdelivered.com

Table 2: Enzyme Inhibition by Imidazo[1,2-a]pyridine Derivatives

Compound SeriesTarget EnzymeKey CompoundInhibitory Concentration (IC50)Reference
2,6,8-substituted Imidazo[1,2-a]pyridinesPI3KαCompound 35150 nM semanticscholar.org
8-morpholinoimidazo[1,2-a]pyrazinesPI3KαCompound 14c1.25 µM nih.gov
Imidazo[1,2-a]pyridinesNek2Compound 28e38 nM (cell-based) documentsdelivered.com
Bromo-amino-imidazo[1,2-a]pyridinesCDK26-Bromoimidazo[1,2-a]pyridin-8-amineN/A (Evaluated) nih.gov

Cell Proliferation and Apoptosis Studies (Mechanism-based)

The anticancer potential of imidazo[1,2-a]pyridine derivatives has been extensively demonstrated through in vitro cell-based assays. These compounds consistently inhibit cell proliferation and induce apoptosis across a variety of cancer cell lines.

For example, a novel imidazo[1,2-a]pyridine compound (Compound 6 ) was shown to reduce the viability of A375 and WM115 melanoma cells, as well as HeLa cervical cancer cells. nih.govnih.gov This compound induced apoptosis, which was quantified by flow cytometry. nih.gov Another study identified compound 35 from a series of PI3Kα inhibitors, which exhibited potent antiproliferative activity and was shown to induce both cell cycle arrest and apoptosis in T47D breast cancer cells. nih.govsemanticscholar.org Similarly, a selenylated imidazo[1,2-a]pyridine (MRK-107) inhibited cell proliferation in Caco-2 and HT-29 colon cancer cells, with apoptosis identified as the main mode of cell death. mdpi.com

Further studies on breast cancer cells (HCC1937) showed that a novel derivative, IP-5 , had a strong cytotoxic effect with an IC50 of 45 µM. nih.gov Mechanistic investigation revealed that IP-5 induced an extrinsic apoptosis pathway, evidenced by the activation of caspase-7 and caspase-8, and cleavage of PARP. nih.gov In gastric cancer cells (MGC-803), an imidazo[1,2-a]pyridine derivative designed as a Nek2 inhibitor (Compound 28e ) showed a potent antiproliferative IC50 of 38 nM. documentsdelivered.com

Table 3: Antiproliferative and Pro-Apoptotic Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/SeriesCell Line(s)EffectIC50 ValueReference
Compound 6A375, WM115 (Melanoma); HeLa (Cervical)Inhibits viability, induces apoptosisNot specified nih.govnih.gov
Compound 35T47D (Breast)Induces cell cycle arrest and apoptosisNot specified nih.govsemanticscholar.org
MRK-107Caco-2, HT-29 (Colon)Inhibits proliferation, induces apoptosisNot specified mdpi.com
IP-5HCC1937 (Breast)Cytotoxic, induces extrinsic apoptosis45 µM nih.gov
Compound 28eMGC-803 (Gastric)Inhibits proliferation38 nM documentsdelivered.com
Compound 12HT-29 (Colon)High inhibitory activity4.15 µM westminster.ac.uk

Modulation of Cellular Pathways (e.g., AKT/mTOR)

A primary mechanism through which imidazo[1,2-a]pyridine derivatives exert their anticancer effects is by modulating key cellular signaling pathways, most notably the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

Studies have shown that these compounds can directly inhibit PI3K, leading to downstream effects. nih.govsemanticscholar.org A novel imidazo[1,2-a]pyridine (Compound 6 ) was found to inhibit the AKT/mTOR pathway in melanoma and cervical cancer cells. nih.gov Western blot analysis confirmed that the compound reduced the levels of phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR). nih.gov This inhibition is a consequence of the compound binding to the ATP-binding site of PI3K with high affinity. nih.gov

Similarly, in HCC1937 breast cancer cells, the derivative IP-5 was shown to decrease the levels of p-AKT compared to control cells. nih.gov The induction of apoptosis by this compound was linked to the suppression of this critical survival pathway. nih.gov The inhibition of the PI3K/AKT/mTOR pathway ultimately leads to cell cycle arrest, as evidenced by increased levels of p53 and p21, and the induction of apoptosis through the activation of downstream effectors. nih.govsemanticscholar.orgnih.gov Beyond the AKT/mTOR axis, other pathways are also affected. One derivative, MIA , was found to modulate the STAT3/NF-κB signaling pathway, demonstrating anti-inflammatory effects in breast and ovarian cancer cell lines. nih.gov

Preclinical Efficacy in Relevant Disease Models (Excluding Human Clinical Data)

The therapeutic potential of the imidazo[1,2-a]pyridine scaffold has been evaluated in a limited number of non-human, in vivo disease models. These studies provide preliminary evidence of the bioavailability and efficacy of these compounds in a physiological context.

In a model relevant to neurodegenerative disease, an iodinated imidazo[1,2-a]pyridine derivative, [¹²⁵I]16(IMPY), was assessed for its ability to image β-amyloid plaques. nih.gov Following intravenous injection into normal mice, the compound showed high initial brain uptake followed by a rapid washout, which is a desirable pharmacokinetic profile for an imaging agent, indicating low background signal. nih.gov Autoradiography of brain sections from transgenic mice (Tg2576) confirmed that the ligand selectively binds to amyloid structures. nih.gov

In a different therapeutic area, imidazo[1,2-a]pyridine derivatives were tested for anti-ulcer properties in a gastric fistula rat model. nih.gov While the compounds did not show significant antisecretory effects, several derivatives demonstrated noteworthy cytoprotective activity in both ethanol- and HCl-induced ulcer models, with one compound showing efficacy comparable to the reference drug SCH-28080. nih.gov These preclinical studies, while not focused on this compound itself, validate the potential of the core scaffold to produce systemically active agents for various disease indications.

Advanced Analytical Characterization in a Research Context

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the identity and detailed structural features of 8-Bromoimidazo[1,2-a]pyridin-5-amine. High-resolution techniques offer precise data on the electronic environment of atoms, their connectivity, and the nature of chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D) NMR experiments would be employed to assign all proton and carbon signals unequivocally.

In a typical ¹H NMR spectrum, the aromatic protons of the imidazo[1,2-a]pyridine (B132010) core would appear in the downfield region, with their specific chemical shifts and coupling constants providing information about their relative positions. The protons of the amine group would likely appear as a broader signal.

¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom in the molecule, including the quaternary carbons of the fused ring system. tci-thaijo.org

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity.

COSY reveals proton-proton (H-H) coupling networks within the pyridine (B92270) and imidazole (B134444) rings.

HSQC correlates directly bonded proton and carbon atoms. beilstein-journals.org

HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the entire molecular framework. beilstein-journals.org

Solid-State NMR (ssNMR) would be particularly valuable for studying the compound in its crystalline form, offering insights into polymorphism. Different crystalline forms (polymorphs) of the same compound can exhibit distinct physical properties, and ssNMR can detect subtle differences in the chemical environment and intermolecular interactions in the solid state.

Table 1: Representative NMR Data for Imidazo[1,2-a]pyridine Scaffolds Note: This table presents typical chemical shift ranges for related imidazo[1,2-a]pyridine structures to illustrate expected values. Specific shifts for this compound would require experimental determination.

Nucleus Functional Group Expected Chemical Shift (δ, ppm)
¹H NMR Aromatic C-H 6.5 - 8.6
Amine N-H Variable, often broad
¹³C NMR Aromatic C-Br ~107 - 115
Aromatic C-N ~140 - 150
Aromatic C-H ~110 - 130
Aromatic C-C (bridgehead) ~115 - 145

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental formula with high confidence. researchgate.net Using techniques like Electrospray Ionization (ESI), the compound can be analyzed to confirm its molecular weight. For this compound (C₇H₆BrN₃), the expected monoisotopic mass is approximately 210.9745 Da. uni.lu

HRMS is also critical for analyzing fragmentation pathways. By inducing fragmentation of the parent ion (MS/MS analysis), a characteristic pattern of daughter ions is produced. The analysis of these fragments helps to confirm the structure of the molecule. For this compound, likely fragmentation events would include the loss of the bromine atom or cleavage of the fused heterocyclic ring system, providing structural confirmation.

Table 2: Predicted HRMS Adducts for this compound Data predicted for the molecular formula C₇H₆BrN₃. uni.lu

Adduct Predicted m/z
[M+H]⁺ 211.98178
[M+Na]⁺ 233.96372
[M-H]⁻ 209.96722
[M+K]⁺ 249.93766

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. These include N-H stretching vibrations for the primary amine group, C-H stretching for the aromatic rings, and a series of C=C and C=N stretching vibrations within the fingerprint region, which are characteristic of the imidazo[1,2-a]pyridine core. researchgate.net The C-Br stretching vibration would appear at a lower frequency. Raman spectroscopy provides complementary information and is particularly useful for analyzing the vibrations of the non-polar parts of the molecular skeleton.

Table 3: Expected Vibrational Frequencies for this compound

Vibrational Mode Functional Group Approximate Wavenumber (cm⁻¹)
N-H Stretch Primary Amine 3300 - 3500
Aromatic C-H Stretch Aryl 3000 - 3100
C=N Stretch Imidazole/Pyridine 1600 - 1650
C=C Stretch Aromatic Ring 1450 - 1600
C-N Stretch Aryl Amine 1250 - 1350
C-Br Stretch Bromo-Aryl 500 - 600

X-ray Crystallography for Solid-State Structure and Co-crystal Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive proof of structure and offers detailed insights into intermolecular interactions that govern the crystal packing.

To perform single-crystal X-ray diffraction, a high-quality crystal of this compound must first be grown. This is often achieved by slow evaporation of a suitable solvent. nih.gov Once a crystal is mounted on a diffractometer, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions can be determined.

While a crystal structure for this compound is not publicly available, a study on its isomer, 6-Bromo-imidazo[1,2-a]pyridin-8-amine, provides an excellent proxy for the type of data that would be obtained. nih.govnih.gov The analysis of this isomer revealed that the imidazo[1,2-a]pyridine ring system is nearly planar. nih.gov The crystal structure also clearly shows how the molecules pack together, linked by N—H···N hydrogen bonds between the amine group of one molecule and a nitrogen atom of the pyridine ring of an adjacent molecule. nih.govnih.gov Such analysis would be crucial for understanding the solid-state properties of this compound.

Table 4: Representative Single Crystal X-ray Diffraction Data for an Isomer, 6-Bromo-imidazo[1,2-a]pyridin-8-amine nih.gov

Parameter Value
Chemical Formula C₇H₆BrN₃
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 15.1378 (5)
b (Å) 21.2006 (8)
c (Å) 6.9744 (3)
β (°) 92.6106 (7)
Volume (ų) 2235.97 (15)
Z 12
Key Finding Molecules are linked by N—H···N hydrogen bonds. nih.gov

Given that imidazo[1,2-a]pyridine derivatives are often investigated as inhibitors of protein kinases, co-crystallization is a vital technique for understanding their mechanism of action. nih.govnih.gov In this process, the target protein is crystallized in the presence of the inhibitor, in this case, this compound.

Solving the X-ray crystal structure of this protein-ligand complex reveals the exact binding mode of the compound within the protein's active site. This information is invaluable for structure-based drug design. It allows researchers to visualize key interactions, such as hydrogen bonds between the amine or ring nitrogens and amino acid residues, or hydrophobic interactions involving the aromatic core. For example, a docking study on a similar compound identified a potential hydrogen bond between the bromine atom and the carbonyl oxygen of a histidine residue in the target protein. rsc.org This level of detail helps explain the compound's potency and selectivity and guides the design of new analogues with improved therapeutic properties.

Chromatographic and Separation Science Methodologies

In the research context, the analytical characterization and purification of "this compound" rely on a suite of advanced chromatographic and separation techniques. These methodologies are crucial for ensuring the compound's purity, verifying its identity, and performing quantitative analysis.

Development of HPLC/UHPLC Methods for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are indispensable for assessing the purity of "this compound" and for its quantitative determination in various samples. The development of a robust and reliable method is a critical step in the analytical workflow. Given that "this compound" is a primary aromatic amine, methods developed for this class of compounds are applicable. mercativa.comnih.govchromatographyonline.com

A typical approach for method development involves the screening of different stationary phases, mobile phase compositions, and detector settings to achieve optimal separation and sensitivity. Reversed-phase chromatography is commonly the method of choice for aromatic amines. researchgate.net

Method Development Considerations:

Column Selection: A C18 or a phenyl-hexyl column is often a good starting point due to the aromatic nature of the compound. nih.gov For enhanced retention and alternative selectivity, a pentafluorophenyl (PFP) column can also be effective. nih.gov

Mobile Phase: A gradient elution using a mixture of an aqueous phase (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is typically employed. researchgate.netlcms.cz The gradient allows for the efficient elution of the target compound while separating it from potential impurities with different polarities.

Detection: UV detection is a common and robust method for chromophoric compounds like "this compound". The selection of the detection wavelength is based on the UV spectrum of the compound to maximize sensitivity. For more selective and sensitive analysis, especially at low concentrations, mass spectrometry (MS) detection can be coupled with HPLC or UHPLC. nih.govlcms.cz

Quantitative Analysis: For quantitative analysis, a calibration curve is constructed using standards of known concentration. The precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) of the method are determined through validation studies to ensure reliable results. chromatographyonline.comnih.gov

Below is an interactive data table representing a generalized set of starting parameters for an HPLC/UHPLC method for the analysis of "this compound".

ParameterConditionRationale
Chromatography System UHPLC or HPLCUHPLC offers higher resolution and faster analysis times, while HPLC is a robust and widely available alternative.
Column Reversed-Phase C18, 2.6 µm, 100 x 2.1 mmProvides good retention and separation for aromatic compounds. The smaller particle size of UHPLC columns enhances efficiency. nih.gov
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape and ionization efficiency for mass spectrometry. lcms.cz
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography, offering good elution strength and low viscosity. nih.gov
Gradient Elution 5-95% B over 10 minutesA gradient is effective for separating compounds with a range of polarities and for cleaning the column after each injection.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm internal diameter column, balancing analysis time with system pressure. lcms.cz
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. lcms.cz
Injection Volume 1-10 µLThe volume is adjusted based on sample concentration and instrument sensitivity.
Detector Diode Array Detector (DAD) or Mass Spectrometer (MS)DAD allows for the monitoring of multiple wavelengths and spectral confirmation of the peak. MS provides higher selectivity and sensitivity for complex matrices. nih.govchromatographyonline.com
DAD Wavelength 254 nm and Maximum Absorption Wavelength254 nm is a common wavelength for aromatic compounds. Monitoring the specific maximum absorption wavelength enhances sensitivity.

Chiral Chromatography for Enantiomeric Separation (if applicable)

The structure of "this compound" does not possess a chiral center. Therefore, the molecule is achiral and does not exist as enantiomers. Consequently, chiral chromatography for the purpose of enantiomeric separation is not applicable to this compound.

Advanced Purification Techniques (e.g., Flash Chromatography, Solid-Supported Liquid-Liquid Extraction)

For the isolation and purification of "this compound" on a preparative scale, advanced techniques such as flash chromatography and solid-supported liquid-liquid extraction (SLE) are often employed.

Flash Chromatography:

Flash chromatography is a rapid form of preparative column chromatography that utilizes moderate pressure to force the solvent through the stationary phase, typically silica (B1680970) gel. ajrconline.org This technique is widely used for the purification of synthetic products and for the isolation of compounds from complex mixtures. ajrconline.orgorgsyn.org For bromo-substituted heterocyclic compounds, flash chromatography is a standard purification method. researchgate.netrsc.orgorgsyn.org

A general procedure for the purification of "this compound" using flash chromatography would involve:

Sample Loading: The crude compound is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The dried, adsorbed sample is then loaded onto the top of the column.

Elution: A solvent system is chosen based on preliminary analysis by thin-layer chromatography (TLC). A gradient of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used to elute the compounds from the column.

Fraction Collection: Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure product.

Solvent Evaporation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified "this compound". orgsyn.org

The following interactive data table outlines typical parameters for the flash chromatographic purification of a bromo-substituted heterocyclic amine.

ParameterTypical Value/ConditionPurpose
Stationary Phase Silica Gel (40-63 µm)A common and effective adsorbent for the separation of moderately polar organic compounds. orgsyn.org
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/Methanol gradientThe polarity of the eluent is gradually increased to elute compounds with different polarities from the column.
Sample Loading Dry loadingPrevents band broadening and improves separation efficiency compared to wet loading.
Detection UV (254 nm) or TLC analysis of fractionsUV detection allows for real-time monitoring of the elution profile, while TLC is used to analyze the purity of the collected fractions.

Solid-Supported Liquid-Liquid Extraction (SLE):

Solid-Supported Liquid-Liquid Extraction (SLE) is a modern alternative to traditional liquid-liquid extraction (LLE) that offers several advantages, including the elimination of emulsions, reduced solvent consumption, and amenability to automation. phenomenex.comphenomenex.comchromatographyonline.comchromatographyonline.com The technique utilizes an inert, high-surface-area solid support, such as diatomaceous earth, onto which the aqueous sample is loaded. chromatographyonline.comchromatographyonline.com An immiscible organic solvent is then passed through the support, partitioning the analytes of interest into the organic phase while leaving behind polar impurities. phenomenex.com

For the purification of "this compound", which is a polar aromatic compound, SLE could be a valuable tool, particularly for sample clean-up prior to analysis or for small-scale purification. waters.com The basic steps would involve:

Dissolving the sample in an aqueous buffer.

Loading the aqueous sample onto the SLE sorbent.

Waiting for a short period to allow the sample to distribute over the support.

Eluting the target compound with a water-immiscible organic solvent.

Collecting the organic eluate containing the purified compound.

The choice of organic solvent is critical and would be based on the solubility of "this compound". Solvents like ethyl acetate, dichloromethane, or methyl tert-butyl ether could be suitable candidates.

Applications and Future Directions in Chemical Research

8-Bromoimidazo[1,2-a]pyridin-5-amine as a Versatile Synthetic Building Block

This compound is a highly versatile building block in synthetic organic chemistry. lookchem.com Its utility stems from the presence of the imidazo[1,2-a]pyridine (B132010) core, which is a key feature in numerous biologically active compounds, combined with the bromo and amino substituents that allow for a wide range of chemical transformations. mdpi.comlookchem.com This enables chemists to use it as a foundational scaffold for constructing more complex molecules with tailored properties for pharmaceutical and material science applications. lookchem.com

The functional groups on this compound allow it to serve as a precursor for a diverse array of advanced heterocyclic systems. The bromine atom is particularly useful for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, which allows for the introduction of various aryl or heteroaryl groups. nih.gov This method has been used to synthesize complex molecules like 2,6-bis(4-cyanophenyl)-imidazo[1,2-a]pyridine derivatives, which are intermediates for potent antiprotozoal agents. nih.gov

Furthermore, the core scaffold can be elaborated to produce potent enzyme inhibitors. For example, derivatives of the imidazo[1,2-a]pyridine skeleton have been developed as inhibitors for phosphoinositide 3-kinase alpha (PI3Kα), a target in cancer therapy, and cyclin-dependent kinase-2 (CDK2), another important oncology target. nih.govnih.gov These examples underscore the role of the bromo-substituted imidazo[1,2-a]pyridine core as a foundational element for molecules with significant therapeutic potential.

Table 1: Examples of Advanced Heterocyclic Systems Derived from Imidazo[1,2-a]pyridine Scaffolds

Precursor Scaffold TypeSynthetic TransformationResulting SystemApplication/Target
Bromo-imidazo[1,2-a]pyridineSuzuki Coupling2,6-bis[4-(amidinophenyl)]-imidazo[1,2-a]pyridinesAntiprotozoal Agents nih.gov
8-Bromo-imidazo[1,2-a]pyridineMulti-step synthesis2,6,8-substituted Imidazo[1,2-a]pyridinesPI3Kα Inhibition (Cancer) nih.gov
6-Bromo-imidazo[1,2-a]pyridine-8-amineDerivatizationSubstituted 8-amino-imidazo[1,2-a]pyridinesCDK2 Inhibition (Cancer) nih.gov
Bromo-imidazo[1,2-a]pyridineCondensation ReactionV-shaped bis-Imidazo[1,2-a]pyridinesFluorophores / Materials Science nih.gov

Fragment-Based Drug Discovery (FBDD) is a modern approach to drug development that involves screening small, low-molecular-weight compounds ("fragments") to identify those that bind to a biological target. mdpi.com this compound is an excellent candidate for inclusion in fragment libraries. Its rigid bicyclic core provides a well-defined three-dimensional shape for binding, while its relatively low molecular weight fits the profile of a typical fragment. The strategically placed bromo and amino groups serve as vectors, providing clear and predictable points for chemical elaboration to grow the fragment into a more potent, lead-like molecule once a binding hit is identified.

Potential in Chemical Probe Development

Chemical probes are small molecules used to study and manipulate biological systems. The imidazo[1,2-a]pyridine scaffold is known for its fluorescent properties, making it an attractive core for the development of fluorescent probes. mdpi.comnih.gov For instance, a fluorescent sensor based on a fused imidazopyridine scaffold was successfully designed to detect Fe³⁺ and Hg²⁺ ions in aqueous media and within HeLa cells. nih.gov The probe's design utilized the imidazolyl nitrogen as a unique interaction site for cations. nih.gov This demonstrates the potential of the this compound scaffold to be developed into highly specific chemical probes for detecting ions, small molecules, or for use in bioimaging applications. mdpi.commdpi.com

Integration into Compound Libraries for High-Throughput Screening (HTS)

High-Throughput Screening (HTS) involves the rapid testing of large numbers of compounds to identify those with activity against a specific biological target. Compound libraries for HTS are often built around "privileged scaffolds" that are known to interact with various biological targets. The imidazo[1,2-a]pyridine core is one such scaffold.

A notable example of its success in HTS is the identification of an imidazo[1,2-a]pyridine-based hit series with activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis. nih.gov This discovery originated from a large-scale HTS campaign that screened over two million compounds. nih.gov The inclusion of diverse derivatives of this compound in screening libraries increases the probability of discovering novel starting points for drug discovery campaigns against a wide range of diseases.

Prospects in Materials Science (e.g., Organic Semiconductors, Chromophores)

The unique electronic and photophysical properties of the imidazo[1,2-a]pyridine ring system make it a promising candidate for applications in materials science. mdpi.comnih.gov Researchers have developed novel V-shaped fluorophores containing two imidazo[1,2-a]pyridine units that exhibit intense, deep-blue photoluminescence. nih.gov The emission properties of these molecules can be finely tuned by altering the substituents on the core, demonstrating their potential use as chromophores in applications like organic light-emitting diodes (OLEDs). mdpi.comnih.gov The 8-bromo and 5-amino groups on the target compound provide ideal handles for synthesizing such advanced photo-functional materials, allowing for the modulation of their electronic properties and performance.

Challenges and Opportunities in Synthetic Chemistry of the Scaffold

While the imidazo[1,2-a]pyridine scaffold is highly valuable, its synthesis can present challenges. Traditional methods can sometimes require harsh conditions, leading to side products and limited yields. mdpi.com One of the primary challenges is achieving regioselectivity, ensuring that functional groups are added to the desired positions on the heterocyclic core.

However, these challenges create opportunities for innovation in synthetic methodology. The development of modern, more efficient synthetic routes is an active area of research. For example, the Groebke–Blackburn–Bienaymé reaction, a one-pot, multi-component reaction, offers a greener and more efficient alternative for synthesizing substituted imidazo[1,2-a]pyridines. mdpi.com Furthermore, the strategic placement of the bromine atom on this compound provides a significant opportunity to leverage a vast toolkit of modern cross-coupling reactions, enabling the rapid and predictable generation of diverse compound libraries for further research. nih.gov

Future Directions in Medicinal Chemistry and Target Identification

The imidazo[1,2-a]pyridine scaffold is widely recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs like Zolpidem and Alpidem. nih.govnih.gov This established therapeutic relevance provides a strong foundation for the future exploration of its derivatives, including this compound. Future medicinal chemistry efforts are likely to focus on leveraging this scaffold to identify novel biological targets and develop next-generation therapeutics with enhanced specificity and efficacy.

A primary future direction lies in the systematic exploration of new therapeutic targets. The versatility of the imidazo[1,2-a]pyridine core has already been demonstrated against a range of targets, from enzymes to signaling proteins, in various disease areas. researchgate.net Future research can build upon these successes by using this compound as a foundational structure for creating diverse chemical libraries. These libraries can then be screened against emerging and "undruggable" targets to uncover new biological activities.

Key areas for future investigation include:

Oncology: Researchers have successfully utilized the imidazo[1,2-a]pyridine scaffold to create covalent inhibitors targeting challenging mutations like KRAS G12C. rsc.org Future work could involve modifying this compound to develop novel covalent inhibitors for other cancer-associated proteins. The bromine atom at the 8-position offers a potential site for introducing reactive groups, while the amine at the 5-position can be modified to optimize binding and selectivity.

Infectious Diseases: The imidazo[1,2-a]pyridine class has yielded potent compounds against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov A crucial breakthrough was the identification of the cytochrome bcc subunit, QcrB, as a specific target. nih.govplos.org Future efforts will likely focus on optimizing the scaffold to enhance potency against this validated target and to identify new targets in other pathogens. The unique substitution pattern of this compound could be exploited to overcome existing resistance mechanisms.

Inflammation and Immunology: Given the role of imidazo[1,2-a]pyridines in modulating inflammatory pathways, there is an opportunity to explore their potential in autoimmune diseases and other inflammatory conditions. Target identification studies could focus on kinases, transcription factors, and other signaling molecules central to the immune response.

The process of target identification itself represents a significant research direction. Elucidating the precise mechanism of action for novel active compounds derived from this compound will be critical. This can be achieved through a combination of techniques, including:

Generation of resistant mutants to identify genetic changes that confer resistance, thereby pointing to the drug's target. plos.org

Affinity-based proteomics to isolate binding partners directly from cell lysates.

Computational modeling and docking studies to predict potential binding sites and interactions.

Furthermore, the synthetic tractability of the imidazo[1,2-a]pyridine core is a major asset. rsc.org Advanced synthetic methods, such as visible light-induced C-H functionalization, allow for precise and efficient modification at various positions of the ring system. mdpi.com This enables the systematic exploration of structure-activity relationships (SAR), where the impact of the 8-bromo and 5-amino groups can be thoroughly investigated and optimized to improve affinity and selectivity for identified targets.

Table 1: Identified Biological Targets for Imidazo[1,2-a]pyridine Derivatives
Target ClassSpecific TargetTherapeutic AreaKey Findings
OncogenesKRAS G12COncologyThe imidazo[1,2-a]pyridine scaffold has been used to develop covalent inhibitors for this previously "undruggable" cancer target. rsc.org
Bacterial EnzymesQcrB (cytochrome bcc subunit)Infectious Disease (Tuberculosis)Identified as the target for potent imidazo[1,2-a]pyridine amides with activity against MDR and XDR strains of M. tuberculosis. nih.govplos.org
KinasesVariousOncology, InflammationDerivatives have shown inhibitory activity against various kinases involved in cell signaling pathways. researchgate.net
GABA-A ReceptorsBenzodiazepine (B76468) siteNeuroscienceThis scaffold is the basis for marketed drugs like Zolpidem, which modulate GABA-A receptors. researchgate.net
Table 2: Potential Areas for Future Target Identification with this compound
Potential Therapeutic AreaTargeting StrategyRationale
Neurodegenerative DiseasesKinase Inhibition (e.g., GSK-3β, CDK5), Protein Aggregation InhibitionLeverage the scaffold's known ability to cross the blood-brain barrier and modulate CNS targets.
VirologyViral Enzymes (e.g., Proteases, Polymerases)The broad anti-infective potential of the scaffold suggests it could be adapted to target key viral replication enzymes. nih.gov
Metabolic DiseasesEnzyme and Receptor Modulation (e.g., GPCRs, nuclear receptors)Explore the scaffold's potential to modulate metabolic pathways, an area with significant unmet medical need.
Parasitic DiseasesEssential Parasitic EnzymesBuild upon the known antileishmanial activity of the scaffold to identify specific targets in parasites like Leishmania and Plasmodium. nih.gov

Patents and Intellectual Property Landscape

Overview of Patents Related to Synthetic Routes for 8-Bromoimidazo[1,2-a]pyridin-5-amine

A thorough search of patent databases indicates that there are no patents specifically claiming a synthetic route for this compound. The synthesis of imidazo[1,2-a]pyridines is, however, a well-established field in organic chemistry. The most common and widely patented method involves the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound.

For the target compound, a plausible synthetic route would involve the cyclization of a 3-bromo-2,5-diaminopyridine precursor. While patents for the direct synthesis of this compound are not found, the methods for preparing key intermediates are documented in the chemical literature and may be covered by broader process patents. For example, methods for the bromination of pyridines and the synthesis of various diaminopyridines have been described. google.comgoogle.comorgsyn.org A patent for the synthesis of 3-bromopyridine (B30812), a related starting material, describes a process involving the reaction of pyridine (B92270) with hydrobromic acid and hydrogen peroxide. google.com Another patent details the synthesis of 3-bromopyridine by reacting pyridine with bromine in sulfuric acid. google.com

The general nature of the synthesis of the imidazo[1,2-a]pyridine (B132010) core means that any new patent on a synthetic route for this specific compound would likely need to demonstrate significant novelty, non-obviousness, and utility, such as a substantial improvement in yield, purity, or cost-effectiveness, or the use of novel reagents or conditions.

Patents Covering its Use as a Chemical Intermediate

While no patents explicitly claim this compound as a chemical intermediate, the patent landscape is replete with examples where substituted imidazo[1,2-a]pyridines are used as building blocks for more complex molecules, particularly for active pharmaceutical ingredients (APIs).

Patents often include Markush structures in their claims, which encompass a vast number of compounds with a common core structure but variable substituents. It is highly probable that this compound would fall within the scope of numerous such claims if used to synthesize a final product that is structurally similar to those protected in existing patents. For instance, a patent for imidazo[1,2-a]pyridine derivatives useful for treating gastrointestinal diseases outlines synthetic schemes where substituted imidazo[1,2-a]pyridines are key intermediates. google.com These patents often protect the final products and their use, thereby indirectly controlling the use of intermediates like this compound for the synthesis of the claimed APIs.

Therefore, while the compound itself may not be patented as an intermediate, its practical application in synthesizing proprietary molecules would be restricted by the patents covering those final compounds.

Analysis of the Patent Landscape for Related Imidazo[1,2-a]pyridine Derivatives

The patent landscape for imidazo[1,2-a]pyridine derivatives is extensive and highly competitive, reflecting the significant therapeutic potential of this scaffold. nih.gov A wide range of biological activities have been reported for this class of compounds, leading to a multitude of patents covering their use in various indications.

Key Therapeutic Areas in the Patent Landscape:

Therapeutic AreaDescriptionRepresentative Patent Assignees/Applicants
Oncology Imidazo[1,2-a]pyridines have been extensively investigated as kinase inhibitors, targeting enzymes such as FLT3, NEK2, and others involved in cancer cell proliferation. nih.govnih.gov They have also been explored for their activity against various cancer cell lines, including breast and colon cancer. nih.govgoogle.comGenentech, Inc., Array BioPharma
Gastrointestinal Disorders A significant number of patents cover the use of imidazo[1,2-a]pyridine derivatives as inhibitors of the gastric H+/K+ ATPase (proton pump) for the treatment of conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. google.comgoogle.com
Infectious Diseases The scaffold has shown promise in the development of new therapeutics for infectious diseases, including tuberculosis. google.com
Central Nervous System Disorders Historically, some of the earliest successful drugs from this class, like Zolpidem, are used for treating insomnia. The anxiolytic properties of these compounds have also been a subject of patenting activity.

This intense patenting activity by major pharmaceutical companies and research institutions underscores the perceived value of the imidazo[1,2-a]pyridine core. justia.com The claims in these patents are often broad, covering not just specific compounds but large families of derivatives with variations at multiple positions on the heterocyclic ring system. Any new research or commercial activity involving this compound would need to navigate this dense patent thicket carefully.

Strategic Considerations for Intellectual Property in Imidazo[1,2-a]pyridine Research

Given the mature and crowded patent landscape for imidazo[1,2-a]pyridines, several strategic considerations are paramount for researchers and entities looking to operate in this space.

Freedom-to-Operate (FTO) Analysis: Before commencing any significant research or commercial development, a thorough FTO analysis is crucial. This would involve identifying all relevant patents with claims that could potentially cover the synthesis, composition of matter, or use of this compound or any derivatives intended for development. The high density of patents in this area suggests a significant risk of infringement.

Novelty and Non-Obviousness: To secure new patent protection, any invention related to this compound must be demonstrably novel and non-obvious over the existing prior art. Given that the core scaffold is well-known, this would likely require:

The discovery of a completely new and unexpected biological activity.

The synthesis of derivatives with surprising and significantly improved properties (e.g., potency, selectivity, pharmacokinetic profile) over what would be expected from the prior art.

The development of a truly innovative and non-obvious synthetic method that overcomes significant challenges associated with existing routes.

Niche Applications and "White Space": One potential strategy is to identify therapeutic areas or biological targets that have not been extensively explored for imidazo[1,2-a]pyridines. This "white space" may offer opportunities for securing new intellectual property with a lower risk of conflicting with existing patents.

Second-Generation Compounds and Prodrugs: Creating novel prodrugs or second-generation compounds from this compound could be a viable IP strategy. A novel prodrug that improves delivery, bioavailability, or other properties could be patentable in its own right.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 8-bromoimidazo[1,2-a]pyridin-5-amine derivatives?

  • Methodology : A common approach involves cyclization of α-bromoacetophenones with aminopyridines under basic conditions. For example, 3-bromopyridine-2-amine reacts with 2-bromo-1-(2-fluoro-5-nitrophenyl)ethanone in ethanol under reflux, followed by nitro group reduction using Zn/NH4Cl to yield the amine intermediate. Bromination or coupling reactions (e.g., EDC/HOBt-mediated amidation) are then employed to introduce substituents .
  • Key Steps : Cyclization (NaHCO₃/ethanol), reduction (Zn/NH4Cl), and coupling (EDC/HOBt). Yields range from 50–85% depending on substituents and purification methods.

Q. Which analytical techniques are critical for characterizing this compound derivatives?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and substitution patterns (e.g., δ 8.6 ppm for imidazo-pyridine protons) .
  • LC-MS : Validates molecular weight and purity (e.g., [M+H]+ peaks at m/z 508.0 for brominated analogs) .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at 1672 cm⁻¹ in amide derivatives) .

Q. What are the typical applications of imidazo[1,2-a]pyridine scaffolds in medicinal chemistry?

  • Methodology : These scaffolds are used as kinase inhibitors (e.g., p38 MAPK inhibitors for inflammatory diseases) and antimicrobial agents (e.g., antileishmanial and antitrypanosomal derivatives) . Their planar structure enables π-π stacking with biological targets, enhancing binding affinity.

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of imidazo[1,2-a]pyridine derivatives?

  • Methodology : Microwave irradiation reduces reaction times and improves yields. For example, cyclization of 6-methylisocytosine with α-bromoacetophenones at 160°C for 20 minutes under microwaves achieves 83–85% yields, compared to 54% via conventional reflux .
  • Optimization : Solvent (DMF) and base (K₂CO₃) selection are critical. Excess reagents (1.5–2 equiv.) mitigate side reactions like dibromination .

Q. How do substituents at the 2- and 8-positions influence the reactivity of imidazo[1,2-a]pyridines in cross-coupling reactions?

  • Methodology :

  • Electron-withdrawing groups (e.g., Br at position 8) enhance electrophilicity, facilitating Pd-catalyzed cyanation (e.g., Zn(CN)₂/Pd(dppf)Cl₂) .
  • Steric hindrance : Bulky substituents at position 2 reduce coupling efficiency. For example, 2-aryl groups require higher catalyst loading (10% Pd) compared to smaller groups .
    • Case Study : Bromine at position 8 enables Suzuki-Miyaura coupling for biaryl derivatives, while nitro groups at position 5 complicate reduction steps .

Q. What strategies resolve contradictions in regioselectivity data during functionalization of imidazo[1,2-a]pyridines?

  • Methodology :

  • NMR-Guided Analysis : Monitor reaction intermediates via ¹H NMR (e.g., dibrominated vs. monobrominated products) .
  • Computational Modeling : DFT calculations predict preferential sites for electrophilic substitution (e.g., C3 vs. C6 bromination) .
    • Example : Bromination of 6b with 2 equiv. Br₂ at RT favors dibromination (8b), while controlled conditions (1 equiv., 0°C) yield monobrominated products .

Q. How can researchers design imidazo[1,2-a]pyridine derivatives for enhanced bioactivity against kinetoplastid parasites?

  • Methodology :

  • Chalcone Conjugation : Attach chalcone moieties to the imidazo-pyridine core via amide linkages. This enhances antiparasitic activity (e.g., IC₅₀ = 1.35 μM against Trypanosoma brucei) by disrupting parasite membrane integrity .
  • Substituent Effects : Fluorine or chlorine at position 5 improves metabolic stability, while methoxy groups enhance solubility .

Key Challenges and Solutions

  • Low Yields in Cross-Coupling : Use PdCl₂(dtbpf) with cesium carbonate to mitigate dehalogenation side reactions .
  • Purification Issues : Employ flash chromatography with EtOAc/hexane gradients (3:7 to 7:3) for polar derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.